

1,4-Butanediol dimethacrylate CAS number and molecular weight

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Compound of Interest

Compound Name: 1,4-Butanediol dimethacrylate

Cat. No.: B1193925

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An In-Depth Technical Guide to 1,4-Butanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

1,4-Butanediol dimethacrylate (BDDMA) is a difunctional monomer utilized extensively as a crosslinking agent in the synthesis of polymers. Its chemical structure features two methacrylate groups linked by a **1,4-butanediol spacer**, enabling the formation of three-dimensional polymer networks.

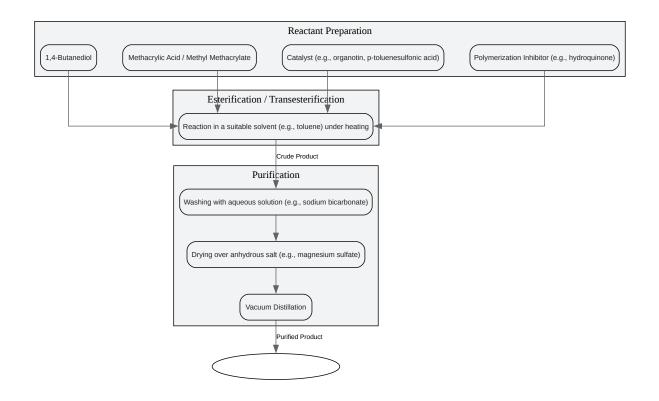


Property	Value	References	
CAS Number	2082-81-7	[1][2][3][4]	
Molecular Formula	C12H18O4	[1][2][3][4]	
Molecular Weight	226.27 g/mol	[2][3]	
Appearance	Colorless liquid	[1][2]	
Density	1.023 g/mL at 25 °C	g/mL at 25 °C [5]	
Boiling Point	132-134 °C at 4 mmHg		
Synonyms	BDDMA, Butanediol dimethacrylate, [2] Tetramethylene methacrylate		

Synthesis of 1,4-Butanediol Dimethacrylate: An Experimental Workflow

The synthesis of **1,4-butanediol dimethacrylate** is typically achieved through the esterification of **1,4-butanediol** with methacrylic acid or via transesterification with methyl methacrylate. The following diagram outlines a general workflow for its preparation.[6][7][8][9][10]





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A generalized workflow for the synthesis of **1,4-Butanediol dimethacrylate**.

Detailed Experimental Protocol: Synthesis via Transesterification

This protocol is a representative example of the synthesis of **1,4-butanediol dimethacrylate**.



Materials:

- Methyl methacrylate
- 1,4-Butanediol
- Organotin catalyst (e.g., dibutyltin dilaurate)
- · Composite polymerization inhibitor
- Reaction vessel equipped with a stirrer, condenser, and temperature control
- Separation funnel
- Vacuum distillation apparatus

Procedure:

- Charging the Reactor: In a reaction vessel, combine methyl methacrylate and 1,4-butanediol.
- Addition of Catalyst and Inhibitor: Introduce the organotin catalyst and the composite polymerization inhibitor to the reaction mixture.
- Reaction: Heat the mixture while stirring. The reaction is carried out under reflux, and the progress can be monitored by observing the removal of the methanol byproduct.
- Work-up: After the reaction is complete, cool the mixture.
- Purification: The crude product is then purified, typically by washing with a basic solution to remove any acidic impurities, followed by drying and vacuum distillation to isolate the pure 1,4-butanediol dimethacrylate.[7]

Applications in Polymer Science and Biomaterials

As a crosslinking agent, **1,4-butanediol dimethacrylate** is integral to the formulation of various polymers, enhancing their mechanical properties.[11] It is particularly prevalent in the field of dental resins and biomaterials.



Mechanical Properties of Crosslinked Polymers

The incorporation of **1,4-butanediol dimethacrylate** into polymer matrices, such as poly(methyl methacrylate) (PMMA), significantly influences their mechanical characteristics.

Polymer System	BDDMA Concentration	Effect on Mechanical Properties	Reference
РММА	5-15%	Improvement in mechanical properties.	[12][13]
РММА	20%	Decrease in flexural strength and elastic modulus.	[12]

Biological Effects and Cytotoxicity

The biocompatibility of materials containing **1,4-butanediol dimethacrylate** is a critical consideration, especially in medical and dental applications. Unreacted monomer can potentially leach from the polymer and interact with surrounding biological tissues.

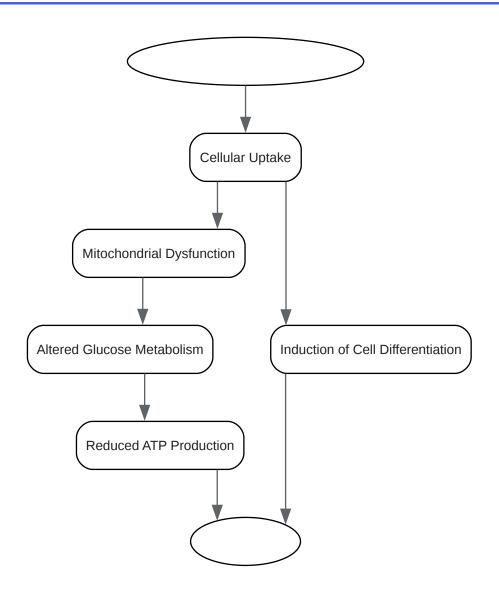
Cytotoxicity in HL-60 Cells

Studies on the human promyelocytic leukemia cell line (HL-60) have provided insights into the cytotoxic effects of **1,4-butanediol dimethacrylate**. Research indicates that at toxic concentrations, this monomer can induce cell differentiation. The mechanism of cytotoxicity appears to be linked to alterations in glucose metabolism and mitochondrial dysfunction, rather than being primarily mediated by oxidative stress.[14]

Proposed Signaling Pathway for Cytotoxicity

The following diagram illustrates a proposed signaling pathway for the cytotoxic effects of **1,4-butanediol dimethacrylate** based on findings in HL-60 cells.





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Proposed pathway of BDDMA-induced cytotoxicity in HL-60 cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxicity of **1,4-butanediol dimethacrylate** using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a cell line such as HL-60.

Materials:

HL-60 cells



- Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- 1,4-Butanediol dimethacrylate (BDDMA)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed HL-60 cells into 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) and allow them to attach or stabilize overnight in a humidified incubator at 37°C with 5% CO₂.[15]
- Treatment: Prepare serial dilutions of BDDMA in the culture medium. Remove the old medium from the cells and add the BDDMA-containing medium to the respective wells.
 Include untreated control wells.
- Incubation: Incubate the cells with the BDDMA for various time points (e.g., 24, 48, 72 hours).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for a
 further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow
 MTT to purple formazan crystals.[16]
- Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The absorbance values are proportional to the number of viable cells.
 Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the



concentration of BDDMA that inhibits 50% of cell growth) can be determined from the dose-response curve.[17][18]

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